4-(4-Methoxyphenyl)oxane-2,6-dione

Description

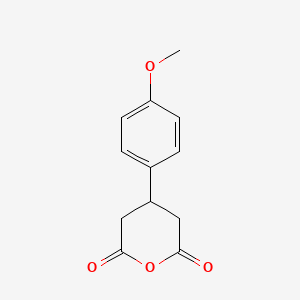

4-(4-Methoxyphenyl)oxane-2,6-dione is a bicyclic lactone derivative characterized by an oxane (tetrahydropyran) core substituted at the 4-position with a 4-methoxyphenyl group. This compound belongs to the oxane-2,6-dione family, which is notable for its versatility as a scaffold in medicinal and agrochemical research. The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing reactivity and biological activity.

Properties

CAS No. |

57171-24-1 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)oxane-2,6-dione |

InChI |

InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)9-6-11(13)16-12(14)7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

OPJADAOABCOMIC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |

Other CAS No. |

57171-24-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Herbicidal Activity

A 2012 study evaluated oxane-2,6-dione derivatives substituted with various R groups (Table 1). Key findings include:

- 4-(4-Methoxyphenyl)oxane-2,6-dione: Exhibited moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .

- 4-(4-Chlorobenzyl) and 4-(3,4,5-Trimethoxyphenyl) derivatives : Demonstrated higher activity against rape, suggesting electron-withdrawing (chloro) or bulkier substituents (trimethoxy) enhance efficacy.

- 4-Phenyl and 4-(Trifluoromethyl)phenyl analogues : Showed reduced activity, highlighting the critical role of substituent electronic and steric properties.

Table 1. Herbicidal Activity of Oxane-2,6-dione Derivatives

| Substituent (R) | Activity Against Rape | Activity Against Barnyard Grass |

|---|---|---|

| 4-Methoxyphenyl | Moderate | Weak |

| 4-Chlorobenzyl | High | Weak |

| 3,4,5-Trimethoxyphenyl | High | Weak |

| Phenyl | Low | None |

| 4-(Trifluoromethyl)phenyl | Low | None |

Structural Analogues in the Oxane-2,6-dione Family

a) 4-(Propan-2-yl)oxane-2,6-dione (CAS 4160-81-0)

- Substituent : Isopropyl group.

- Applications : Widely used as a small-molecule scaffold in synthetic chemistry due to its stability and commercial availability (priced at €1,350.00/500mg) .

b) 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione (CAS 64139-23-7)

- Substituent : 3,4-Dimethoxyphenyl group.

- Properties : Higher polar surface area (PSA = 61.83) due to additional methoxy groups, which may improve solubility but reduce membrane permeability .

c) 4-(Pentafluoroethyl)oxane-2,6-dione (CID 54499458)

- Substituent : Pentafluoroethyl group.

- Electronic Effects : The electron-withdrawing fluorine atoms increase electrophilicity, making this derivative reactive in nucleophilic substitutions .

- Comparison : Contrasts with the electron-donating methoxy group in the target compound, suggesting divergent applications in fluorination chemistry.

Pyridine-2,6-dione Derivatives

The structurally distinct 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione () features a pyridine core instead of oxane. Key differences include:

- Reactivity : The pyridine-dione’s methylene group is highly reactive, enabling Mannich reactions to introduce pharmacophores .

- Applications : Used in medicinal chemistry for fused-ring synthesis, whereas oxane-diones are more common in agrochemicals.

Commercial and Stability Considerations

- 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6): Discontinued due to synthesis challenges or instability, underscoring the superior viability of 4-(4-methoxyphenyl) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.